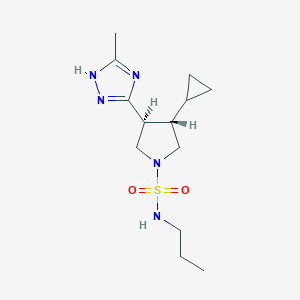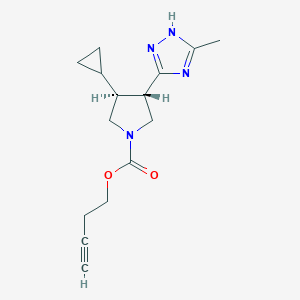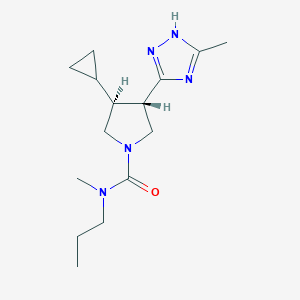![molecular formula C10H14BrNO4S2 B7343698 (2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-4-methylpentanoic acid](/img/structure/B7343698.png)
(2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-4-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-4-methylpentanoic acid, also known as BVT.2733, is a small molecule compound that has been developed as a potential therapeutic agent for the treatment of various diseases. This compound has been studied extensively in scientific research, and its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been investigated.
Wirkmechanismus
The mechanism of action of (2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-4-methylpentanoic acid involves the inhibition of a specific enzyme called dipeptidyl peptidase 9 (DPP9). DPP9 is involved in the regulation of various cellular processes, including inflammation and cell proliferation. By inhibiting DPP9, this compound reduces inflammation and cell proliferation, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. This compound has been shown to reduce inflammation and fibrosis in animal models of rheumatoid arthritis and pulmonary fibrosis. This compound has also been shown to inhibit tumor growth in animal models of cancer. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-4-methylpentanoic acid is its specificity for DPP9, which reduces the risk of off-target effects. This compound also has good pharmacokinetic properties, making it suitable for oral administration. However, one of the limitations of this compound is its low solubility, which can affect its bioavailability and limit its use in some experimental settings.
Zukünftige Richtungen
There are several future directions for the research on (2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-4-methylpentanoic acid. One direction is to investigate its potential therapeutic applications in other diseases, such as inflammatory bowel disease and multiple sclerosis. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Furthermore, the development of novel formulations of this compound, such as nanoparticles and liposomes, may enhance its delivery and bioavailability.
Synthesemethoden
The synthesis of (2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-4-methylpentanoic acid involves a series of chemical reactions, starting from commercially available starting materials. The synthesis method involves the use of various reagents and solvents, and the reaction conditions are carefully controlled to obtain the desired product in high yield and purity. The synthesis of this compound has been optimized through several iterations, and the current method is considered to be efficient and reproducible.
Wissenschaftliche Forschungsanwendungen
(2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-4-methylpentanoic acid has been studied extensively in scientific research, and its potential therapeutic applications have been investigated. This compound has been shown to have anti-inflammatory, anti-fibrotic, and anti-tumor properties, making it a promising candidate for the treatment of diseases such as rheumatoid arthritis, pulmonary fibrosis, and cancer. This compound has also been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO4S2/c1-6(2)3-8(10(13)14)12-18(15,16)9-5-17-4-7(9)11/h4-6,8,12H,3H2,1-2H3,(H,13,14)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKLHZARVIPQMI-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CSC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NS(=O)(=O)C1=CSC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3S,4S)-N-[2-[cyclopropyl(methyl)amino]ethyl]-4-hydroxy-N,1-dimethyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7343620.png)
![(5R,7R)-N-[(1R,2R)-2-hydroxycyclopentyl]-N,5-dimethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7343626.png)
![1-[(2R)-2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine-4-carbonyl]pyrrolidin-1-yl]ethanone](/img/structure/B7343634.png)


![1-[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7343656.png)

![5-[(3R,4R)-1-but-3-enylsulfonyl-4-cyclopropylpyrrolidin-3-yl]-3-propan-2-yl-1H-1,2,4-triazole](/img/structure/B7343664.png)
![2-[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]pyrazine](/img/structure/B7343675.png)
![5-[(3R,4R)-4-cyclopropyl-1-cyclopropylsulfonylpyrrolidin-3-yl]-3-propan-2-yl-1H-1,2,4-triazole](/img/structure/B7343677.png)
![4-[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B7343681.png)
![3-chloro-5-[[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]pyridine](/img/structure/B7343691.png)
![(1R,2R)-2-[4-[(4-ethylphenyl)sulfonylamino]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B7343705.png)
![(1R,2R)-2-[4-[[4-(methoxymethyl)phenyl]sulfonylamino]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B7343719.png)